2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)18-14-21-13-5-4-8-19(21)20-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLCPMARFSNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255899 | |
| Record name | 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-75-7 | |
| Record name | 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38922-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 1,1 Biphenyl 4 Yl Imidazo 1,2 a Pyridine and Its Derivatives
Conventional Synthetic Routes to 2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine
The most traditional and widely utilized method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is the bimolecular condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov This approach, often referred to as the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.
Condensation Reactions of 2-Aminopyridine with α-Haloketones (e.g., Phenacyl Bromides)
The synthesis of this compound is classically achieved through the condensation of 2-aminopyridine with an appropriately substituted α-haloketone, specifically 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone. nih.govresearchgate.net This reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. nih.gov
The general scheme for this reaction is as follows:
Step 1: Alkylation. The nitrogen atom of the pyridine (B92270) ring in 2-aminopyridine attacks the carbon atom bearing the bromine in the phenacyl bromide derivative. This forms an N-phenacyl-2-aminopyridinium bromide intermediate.
Step 2: Cyclization. The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the phenacyl group.
Step 3: Dehydration. The resulting intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring.
This method remains a cornerstone for the synthesis of this class of compounds due to its reliability and the accessibility of the starting materials. nih.gov
Optimization of Reaction Conditions and Solvent Systems
While the fundamental reaction is straightforward, significant research has focused on optimizing the conditions to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. Early methods often required high temperatures and prolonged reaction times. researchgate.net
Modern protocols have introduced various improvements. For instance, the use of a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol (B145695) allows the reaction to proceed efficiently at room temperature, offering good to excellent yields. researchgate.net Other developments include solvent-free and catalyst-free approaches, which involve heating a mixture of the 2-aminopyridine and the α-bromoketone at a moderate temperature (e.g., 60°C), providing a simple and efficient methodology. bio-conferences.org The use of copper(II) triflate has also been reported as an effective catalyst for the coupling of 2-aminopyridines with α-diazoketones, a related class of precursors, affording the products in excellent yields with high selectivity under mild conditions. researchgate.net
| Catalyst/Promoter | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| None | Solvent-free | 60°C | Simplicity, no catalyst or solvent needed | bio-conferences.org |
| DBU | Aqueous Ethanol | Room Temperature | Mild conditions, green solvent, high yield | researchgate.net |
| Cu(OTf)₂ | Not specified | Mild | High yield and selectivity (with α-diazoketones) | researchgate.net |
| Na₂CO₃ / [Bmim]Br₃ | Solvent-free | Room Temperature | One-pot from acetophenone, excellent yields | nih.gov |
Advanced Functionalization and Derivatization Strategies
Beyond the initial synthesis of the core structure, derivatization is crucial for modulating the compound's properties. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of various substituents onto the pre-formed imidazo[1,2-a]pyridine ring with high atom economy. nih.govrsc.org
Direct C-H Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is electron-rich, particularly at the C3 position, making it susceptible to electrophilic substitution and other C-H functionalization reactions. researchgate.net This inherent reactivity has been exploited to develop a range of methodologies for introducing new functional groups directly onto the heterocyclic core, avoiding the need for multi-step synthetic sequences that start from functionalized precursors. nih.govrsc.org
A key derivatization strategy is the regioselective iodination at the C3 position, as the resulting 3-iodo-imidazo[1,2-a]pyridines are versatile intermediates for further modifications via metal-catalyzed cross-coupling reactions. nih.gov An environmentally friendly and metal-free method has been developed for the C3 iodination of this compound. nih.gov
This protocol utilizes molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is accelerated by ultrasound irradiation and can be performed in ethanol, a green solvent. This method is notable for its high regioselectivity, good functional-group tolerance, and mild conditions, proceeding without the need for any base, metal catalyst, or inorganic oxidant. nih.gov The reaction efficiently produces 2-([1,1'-Biphenyl]-4-yl)-3-iodoimidazo[1,2-a]pyridine in high yield. nih.gov
| Product | Reactants | Conditions | Yield | Melting Point | Reference |
|---|---|---|---|---|---|
| 2-([1,1'-Biphenyl]-4-yl)-3-iodoimidazo[1,2-a]pyridine | This compound, I₂, TBHP | Ethanol, Ultrasonic Irradiation | 80% | 197–199 °C | nih.gov |
Another advanced functionalization is the direct introduction of a hydrazine (B178648) group at the C3 position. A metal-free C3-H hydrazination of this compound has been successfully achieved using azodiformates, such as diisopropyl azodicarboxylate (DIAD), as the hydrazine source. clockss.org
This reaction proceeds under remarkably mild and green conditions: it is performed in water, under an air atmosphere, and at room temperature, without the need for transition-metal catalysts or phase-transfer catalysts. clockss.org The method demonstrates good substrate tolerance and provides the C3-hydrazinated product, Diisopropyl 1-(2-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate, in excellent yield. clockss.org This transformation highlights the progress in developing sustainable and efficient C-H functionalization methodologies for complex heterocyclic systems. clockss.orgcolab.ws
| Product | Reactants | Conditions | Yield | Melting Point | Reference |
|---|---|---|---|---|---|
| Diisopropyl 1-(2-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate | This compound, Diisopropyl azodicarboxylate | H₂O, Room Temperature, Air | 92% | 135-136 °C | clockss.org |
C3-H Cyanation and Formylation Approaches
Direct functionalization of the C3 position of the imidazo[1,2-a]pyridine ring is a highly efficient strategy for introducing key functional groups. The electron-rich nature of this position makes it susceptible to attack by electrophiles or free radicals. researchgate.netresearchgate.net
C3-H Cyanation: An electrochemical, metal-free method has been developed for the regioselective C-H cyanation of imidazo[1,2-a]pyridines. organic-chemistry.org This approach utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source in an undivided electrochemical cell. A critical component of this transformation is a KH₂PO₄/K₂HPO₄ buffer system. The reaction proceeds under constant current and demonstrates compatibility with a wide range of substituents on both the pyridine and phenyl rings of the imidazo[1,2-a]pyridine core, affording the desired C3-cyanated products in moderate to excellent yields. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the initial oxidation of the imidazo[1,2-a]pyridine at the anode to form a radical cation intermediate, which is then trapped by the cyanide source. organic-chemistry.org
C3-H Formylation: The formyl group is a valuable synthetic handle that can be readily converted into other functionalities. mdpi.com A copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine C-H bonds has been achieved using the widely available and inexpensive dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent. rsc.orgnih.gov This reaction employs environmentally friendly molecular oxygen as the oxidant and produces 3-formyl imidazo[1,2-a]pyridine derivatives in good yields. rsc.orgnih.gov Additionally, visible light-induced methods, using catalysts like rose bengal, have been reported for the C3-formylation with reagents such as tetramethylethylenediamine (TMEDA), offering an alternative green approach. mdpi.com
Table 1: C3-H Cyanation and Formylation of Imidazo[1,2-a]pyridines
| Reaction | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C-H Cyanation | Imidazo[1,2-a]pyridine, TMSCN, KH₂PO₄/K₂HPO₄ buffer, graphite (B72142) anode, Pt cathode, constant current | C3-cyanated imidazo[1,2-a]pyridine | Moderate to Excellent | organic-chemistry.org |
| C-H Formylation | Imidazo[1,2-a]pyridine, DMSO, Cu-catalyst, O₂ | 3-formyl imidazo[1,2-a]pyridine | Good | rsc.orgnih.gov |
| C-H Formylation | Imidazo[1,2-a]pyridine, TMEDA, Rose Bengal, visible light | 3-formyl imidazo[1,2-a]pyridine | 81-95% | mdpi.com |
Introduction of Diverse Substituents via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient, convergent, and offers high atom economy. mdpi.com
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reactions for Scaffold Construction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction (3CR) that has become a cornerstone for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.comnih.gov This reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov The GBB reaction can be catalyzed by either Brønsted or Lewis acids, with scandium triflate being a noted Lewis acid catalyst. nih.gov The use of microwave assistance can significantly reduce reaction times and improve yields. mdpi.comrsc.org This methodology allows for the introduction of diversity at three points in the final molecule, corresponding to each of the starting components. nih.gov
Table 2: Examples of Groebke-Blackburn-Bienaymé Reactions
| Amine | Aldehyde | Isocyanide | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-amino-5-chloropyridine | 2-(3-formylphenoxy)acetic acid | tert-butyl isocyanide | HClO₄ | 2-((3-((3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)phenoxy)acetic acid | 76% | nih.govbeilstein-journals.org |
| 2-aminopyridine | 2-azidobenzaldehyde | tert-butyl isocyanide | NH₄Cl | N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | 89% (MW) | mdpi.com |
Mannich Base Syntheses Involving this compound
The Mannich reaction is a classic three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govacademicjournals.org This reaction is a form of aminoalkylation and is highly effective for introducing aminoalkyl moieties onto a scaffold. nih.gov Mannich bases of imidazo[1,2-a]pyridines and related structures have been synthesized, often in a one-pot procedure. nih.govresearchgate.net For instance, a series of imidazo[1,2-a]pyrimidine (B1208166) Mannich bases were prepared through the condensation of an imidazo[1,2-a]pyrimidine, a secondary amine or piperazine, and an excess of formaldehyde (B43269) solution in methanol. nih.gov This approach allows for the straightforward installation of a variety of amine-containing side chains, which can be crucial for modulating the biological activity of the parent molecule. nih.govscilit.com
Metal-Catalyzed Synthetic Protocols
Transition metal catalysis is indispensable in modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Biphenyl (B1667301) Moiety)
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds, particularly for the synthesis of biaryl compounds. sci-hub.semdpi.com This reaction is a cornerstone for synthesizing the 2-([1,1'-biphenyl]-4-yl) moiety of the target compound. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetallation with an organoboron compound (like a boronic acid) and subsequent reductive elimination to yield the biaryl product. mdpi.comnih.gov The reaction can be performed using various palladium catalysts, including phosphine-free complexes like (SIPr)Pd(allyl)Cl, often under microwave irradiation to accelerate the reaction. medjchem.com Efficient one-pot procedures have been developed that combine Suzuki coupling with subsequent C-H functionalization steps, allowing for the rapid construction of highly substituted imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Aryl or Heteroaryl Chlorides | Arylboronic acid | Pd(OAc)₂ / SPhos ligand | Unsymmetrical biaryls | nih.gov |
| Imidazo[1,2-a]pyridine halide | Arylboronic acid | (SIPr)Pd(allyl)Cl | Aryl-substituted imidazo[1,2-a]pyridine | medjchem.com |
Copper-Catalyzed Oxidative Coupling Reactions
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain coupling reactions. Copper-catalyzed methods have been developed for the synthesis of the core imidazo[1,2-a]pyridine ring system itself. One such method involves a one-pot reaction between aminopyridines and nitroolefins, using Cu(I) as the catalyst and air as the oxidant. nih.govorganic-chemistry.org This process is considered environmentally friendly due to the use of air. organic-chemistry.org Another prominent copper-catalyzed approach is a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct route to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Furthermore, copper catalysis can be employed for the functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold, such as in the oxidative coupling with methyl ketones to produce 1,2-dicarbonyl derivatives. researchgate.net
Iron-Catalyzed Denitration Reactions
A notable strategy for the synthesis of 2-aryl-imidazo[1,2-a]pyridine derivatives involves an iron-catalyzed denitration reaction. This method provides a straightforward and inexpensive route using readily available starting materials. organic-chemistry.orgthieme-connect.com The reaction typically proceeds between 2-aminopyridines and α,β-unsaturated nitroolefins, such as 2-methyl-nitroolefins, catalyzed by iron(II) chloride. organic-chemistry.orgthieme-connect.com
The proposed mechanism commences with a Michael-type addition of the 2-aminopyridine to the nitroolefin. This is followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group to yield the final 3-methyl-2-arylimidazo[1,2-a]pyridine product. thieme-connect.com This procedure is valued for its operational simplicity and tolerance of various functional groups on both the aminopyridine and nitroolefin substrates. organic-chemistry.org Research has shown that nitroolefins bearing electron-withdrawing groups tend to produce higher yields. thieme-connect.com Similarly, substitutions on the 2-aminopyridine ring are generally well-tolerated, leading to good product yields. thieme-connect.com
Table 1: Examples of Iron(II) Chloride-Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives
| 2-Aminopyridine Derivative | Nitroolefin Derivative | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | β-Methyl-β-nitrostyrene | FeCl₂ | Toluene | Reflux | Good | organic-chemistry.orgthieme-connect.com |
| 2-Amino-4-methylpyridine | 1-(2-nitroprop-1-en-1-yl)benzene | FeCl₂ | Toluene | Reflux | High | thieme-connect.com |
| 2-Aminopyridine | 4-Chloro-1-(2-nitroprop-1-en-1-yl)benzene | FeCl₂ | Toluene | Reflux | High | thieme-connect.com |
| 2-Aminopyridine | 4-Methoxy-1-(2-nitroprop-1-en-1-yl)benzene | FeCl₂ | Toluene | Reflux | Moderate | thieme-connect.com |
Metal-Free and Green Chemistry Approaches
In recent years, significant efforts have been directed towards developing environmentally benign synthetic protocols for imidazo[1,2-a]pyridines, aiming to reduce reliance on transition-metal catalysts and hazardous solvents. nih.govacs.org These green chemistry approaches align with principles of sustainability by utilizing safer solvents like water, employing catalyst-free conditions, or using alternative energy sources. rsc.orgallfordrugs.com
One prominent metal-free method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions. rsc.orgallfordrugs.com This process is exceptionally rapid, often achieving quantitative yields within minutes on a significant scale, and demonstrates a substantial improvement in green metrics like space-time-yield compared to traditional methods. rsc.orgallfordrugs.com The tolerance of this method to various substituents, including halogens, is a key advantage, as these functional groups are crucial for subsequent derivatization. rsc.org
Another green, metal-free approach utilizes ultrasound irradiation to promote the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org This method offers mild reaction conditions, avoids the need for a base, and shows broad functional-group compatibility. organic-chemistry.org Additionally, catalyst-free condensation reactions between 2-aminopyridines and substrates like α-halogenocarbonyl compounds have been successfully performed in eco-friendly solvents, further showcasing the move towards greener synthetic routes. nih.govacs.org
Table 2: Comparison of Metal-Free and Green Synthesis Approaches for Imidazo[1,2-a]pyridines
| Methodology | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| NaOH-Promoted Cycloisomerization | N-propargylpyridiniums | Aqueous NaOH, Ambient Temperature | Metal-free, rapid (minutes), quantitative yield, water as solvent. | rsc.orgallfordrugs.com |
| Ultrasound-Assisted C-H Functionalization | 2-Aminopyridines, Ketones | KI/TBHP, Water, Ultrasound | Metal-free, mild conditions, no base required, water as solvent. | organic-chemistry.org |
| Catalyst-Free Condensation | 2-Aminopyridines, α-Haloketones | DMF, K₂CO₃, Room Temperature | No metal catalyst, simple procedure. | nih.govacs.org |
| Visible Light-Mediated C-H Arylation | 2-Phenylimidazo[1,2-a]pyridines, Aryl Iodides | KOtBu, Aprotic Solvent, Visible Light | Transition-metal-free functionalization, uses light as a sustainable energy source. |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in the synthesis of imidazo[1,2-a]pyridine derivatives, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. tandfonline.comnih.gov This technology has been successfully applied to various synthetic strategies, including multicomponent reactions and one-pot procedures. mdpi.comrsc.org
The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, is a well-established method for creating the imidazo[1,2-a]pyridine core. When assisted by microwave irradiation, this reaction becomes highly efficient for producing diverse libraries of 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.commdpi.com For example, using scandium(III) triflate as a catalyst, the reaction can be completed at 150°C in just 10 minutes. nih.gov
Microwave assistance is also effective for the initial condensation of 2-aminopyridines with α-bromoketones. nih.govrsc.org Studies have shown that heating a mixture of these reactants under microwave conditions can lead to the formation of 2-arylimidazo[1,2-a]pyridine derivatives in high yields, with optimal temperatures around 160-180°C and reaction times as short as 20-30 minutes. rsc.org The use of green solvents such as PEG-400 or glycerol (B35011) in microwave-assisted protocols further enhances the environmental credentials of these synthetic routes. tandfonline.comresearchgate.net
Table 3: Selected Microwave-Assisted Protocols for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reaction Type | Reactants | Conditions (Solvent, Temp, Time) | Yield (%) | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Benzaldehyde, Isocyanide | DCM/MeOH, 150°C, 10 min | High | nih.gov |
| Condensation | 2-Aminopyrimidine, α-Bromoacetophenone | Neat, 180°C, 20 min | 84 | nih.govrsc.org |
| Vilsmeier-Haack Formylation | 2-Arylimidazo[1,2-a]pyridine, DMF/POCl₃ | PEG-400, 90°C, 15-25 min | 85-95 | tandfonline.com |
| One-Pot Cycloaddition | Benzaldehyde derivative, Iodoethane | Acetonitrile, 155°C, 50 min | >80 | mdpi.com |
| GBBR-CuAAC One-Pot Reaction | 2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide | NH₄Cl catalyst, 60°C, 30 min | 89 | mdpi.com |
Structural Elucidation and Advanced Characterization Techniques for 2 1,1 Biphenyl 4 Yl Imidazo 1,2 a Pyridine Analogues
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the confirmation of the successful synthesis and purity of 2-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridine analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to provide a comprehensive structural picture.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H, ¹³C, and, where applicable, ³¹P NMR are employed.
The ¹H NMR spectrum of this compound and its analogues provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The protons on the imidazo[1,2-a]pyridine core exhibit characteristic chemical shifts. A singlet peak in the range of δ 7.60–8.00 ppm is a signature for the proton at the C3 position of the imidazole (B134444) moiety. acs.org The protons of the pyridine (B92270) ring typically appear as doublets and triplets in the aromatic region, with their exact chemical shifts and coupling constants being influenced by the substitution pattern.
For the 2-([1,1'-biphenyl]-4-yl) substituent, the protons of the two phenyl rings resonate in the aromatic region, often as complex multiplets. The specific substitution on either the imidazo[1,2-a]pyridine core or the biphenyl (B1667301) group will influence the chemical shifts of the aromatic protons. For instance, electron-donating groups generally cause an upfield shift (lower ppm), while electron-withdrawing groups lead to a downfield shift (higher ppm). A research article detailing the synthesis of a Schiff base derived from 2-((2-(biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl)methyleneamino)phenol confirms the use of ¹H NMR in its characterization. researchgate.netresearchgate.net
Table 1: Representative ¹H NMR Spectral Data for 2-Aryl-Imidazo[1,2-a]pyridine Analogues
| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |
| 2-Phenylimidazo[1,2-a]pyridine | CDCl₃ | 8.09 (d, 1H), 7.97 (d, 2H), 7.84 (s, 1H, H-3), 7.65 (d, 1H), 7.45 (m, 2H), 7.35 (t, 1H), 7.16 (m, 1H), 6.74 (m, 1H) |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | CDCl₃ | 8.10 (d, 1H), 7.87 (s, 1H, H-3), 7.85 (d, 2H), 7.62 (d, 1H), 7.57 (d, 2H), 7.18 (m, 1H), 6.80 (t, 1H) |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | CDCl₃ | 8.11 (d, 1H), 7.90 (d, 2H), 7.79 (s, 1H, H-3), 7.62 (d, 1H), 7.16 (m, 1H), 6.99 (d, 2H), 6.76 (t, 1H), 3.86 (s, 3H) |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | DMSO-d₆ | 8.67 (s, 1H, H-3), 8.59 (d, 1H), 8.32 (d, 2H), 8.25 (d, 2H), 7.63 (d, 1H), 7.32 (m, 1H), 6.96 (t, 1H) |
Data compiled from various sources. tci-thaijo.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core have characteristic chemical shifts. The C3 carbon typically appears around δ 107–109 ppm. acs.org The bridgehead carbon (C8a) and the other carbons of the heterocyclic system resonate at distinct positions, which can be assigned with the help of two-dimensional NMR techniques like HSQC and HMBC.
The biphenyl moiety will show a set of signals in the aromatic region (typically δ 120-150 ppm). The number of signals will depend on the symmetry of the molecule. The quaternary carbons, including those at the point of attachment between the rings and the ipso-carbons, will also have characteristic chemical shifts.
Table 2: Representative ¹³C NMR Spectral Data for 2-Aryl-Imidazo[1,2-a]pyridine Analogues
| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Phenylimidazo[1,2-a]pyridine | CDCl₃ | 146.2, 146.1, 134.2, 128.9, 128.2, 126.5, 126.0, 125.0, 117.9, 112.8, 108.5 (C-3) |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | CDCl₃ | 145.8, 144.7, 132.6, 131.7, 127.7, 125.5, 125.1, 122.0, 117.7, 112.8, 108.1 (C-3) |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | CDCl₃ | 159.8, 145.7, 145.6, 127.2, 126.5, 125.6, 124.4, 117.3, 114.3, 112.4, 107.3 (C-3) |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | DMSO-d₆ | 147.0, 145.7, 142.5, 141.0, 127.8, 126.9, 126.5, 124.7, 117.3, 113.5, 112.0 (C-3) |
Data compiled from various sources. tci-thaijo.org
For analogues of this compound that have been functionalized with phosphorus-containing groups, such as phosphonates, ³¹P NMR spectroscopy is an indispensable tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus.
In a study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, the ³¹P NMR chemical shifts were reported. For example, for 3-(6-carbamoylimidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid, the ³¹P NMR spectrum in D₂O at pH 2 showed a doublet at δ 6.79 ppm with a P-F coupling constant of 67.1 Hz. frontiersin.org Another analogue, 3-(6-(4-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid, exhibited a doublet at δ 10.16 ppm in D₂O at pH 8 with a P-F coupling constant of 70.3 Hz. frontiersin.org These examples demonstrate the utility of ³¹P NMR in confirming the presence and electronic environment of the phosphonate (B1237965) group.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of imidazo[1,2-a]pyridine derivatives show characteristic absorption bands. The C=N and aromatic C=C stretching vibrations typically appear in the region of 1620-1500 cm⁻¹. iugaza.edu.ps The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The specific substitution pattern on the biphenyl ring or the imidazo[1,2-a]pyridine core will result in characteristic bands in the fingerprint region (below 1500 cm⁻¹), which can be useful for distinguishing between different analogues. For instance, the presence of a nitro group in an analogue would give rise to strong symmetric and asymmetric stretching vibrations around 1530 and 1350 cm⁻¹, respectively.
A detailed study on the vibrational assignments of imidazo[1,2-a]pyridine itself, supported by density functional theory (DFT) calculations, provides a solid foundation for interpreting the FT-IR spectra of its more complex derivatives. researchgate.net
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy, thus confirming the molecular formula.
For this compound and its analogues, HRMS is routinely used to confirm their successful synthesis. For example, in the synthesis of various 2-arylimidazo[1,2-a]pyridines, HRMS analysis is cited as a key characterization method. acs.org Similarly, in the development of C3-alkylated imidazo[1,2-a]pyridines, the structures of the synthesized compounds were confirmed by HRMS. nih.gov For instance, the ESI-HRMS data for 4-((2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine was reported as m/z: Calcd for C₂₅H₂₅BrN₃O [M + H]⁺, 462.1176, found: 462.1188. nih.gov This high level of accuracy provides unequivocal proof of the elemental composition.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations are frequently employed to determine optimized geometries, frontier molecular orbital energies, and electrostatic potential surfaces. scirp.orgresearchgate.net
Geometric Optimization and Conformation Analysis
Geometric optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For 2-aryl-imidazo[1,2-a]pyridine derivatives, a key geometric parameter is the dihedral angle between the imidazo[1,2-a]pyridine ring system and the appended aryl group.
In a study of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine and the phenyl rings was found to be 28.61(4)°. nih.gov For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule is nearly planar, with a dihedral angle of only 0.62(17)° between the phenyl and the imidazo[1,2-a]pyridine rings. nih.gov This planarity can be influenced by substituents and crystal packing forces. For 2-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridine, it is expected that the imidazo[1,2-a]pyridine core and the adjacent phenyl ring would also adopt a near-planar conformation to maximize conjugation, while the second phenyl ring of the biphenyl (B1667301) moiety would be twisted relative to the first.
Table 1: Representative Geometric Parameters for 2-Aryl-Imidazo[1,2-a]pyridine Derivatives
| Compound | Dihedral Angle (Aryl vs. Imidazo[1,2-a]pyridine) | Reference |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 28.61(4)° | nih.gov |
Note: Data for the specific compound this compound is not available in the cited literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov
In DFT studies of various imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO is often located on the acceptor part of the molecule. scirp.orgbeilstein-journals.org For this compound, the extended π-system of the biphenyl group would likely lead to a delocalization of the HOMO and LUMO across the entire aromatic framework. This delocalization is expected to result in a smaller HOMO-LUMO gap compared to simpler 2-phenyl derivatives, indicating higher reactivity and potential for charge transfer interactions. beilstein-journals.orgresearchgate.net
Table 2: Calculated HOMO-LUMO Energies for Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | -5.84 | -2.13 | 3.71 | B3LYP/6-311G(d) | scirp.org |
Note: Specific HOMO-LUMO energy values for this compound are not provided in the searched literature.
Electrostatic Potential Maps and Electron Density Distribution
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov
While specific docking studies for derivatives of this compound are not detailed in the available literature, studies on other imidazo[1,2-a]pyridine derivatives provide insights into their potential binding modes. researchgate.netchemmethod.comresearchgate.net
Receptor-Ligand Binding Interactions
The binding of imidazo[1,2-a]pyridine derivatives to protein targets is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, while the aromatic rings are well-suited for hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. rjpbr.com
In the context of this compound derivatives, the biphenyl group would significantly enhance the potential for hydrophobic and π-π stacking interactions within a receptor's binding pocket.
Identification of Key Binding Regions and Residues
The specific amino acid residues that are crucial for binding vary depending on the target protein. For example, in studies of imidazo[1,2-a]pyridine derivatives as inhibitors of cyclooxygenase-2 (COX-2), key interactions were observed with residues such as Arg-513 and His-90 in the enzyme's active site. rjpbr.com For derivatives targeting microtubule affinity regulating kinase 4 (MARK4), interactions involve the protein's hinge region.
For a derivative of this compound, the extended and relatively rigid structure of the biphenyl moiety would likely favor binding to proteins with deep, hydrophobic pockets. The specific residues involved would depend on the particular protein target being investigated.
Table 3: Common Interacting Residues for Imidazo[1,2-a]pyridine Scaffolds with Various Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arg-513, His-90 | Hydrogen Bonding | rjpbr.com |
| Oxidoreductase (Breast Cancer) | His-222, Tyr-216, Lys-270 | Not specified | asianpubs.org |
Note: This table represents interactions for the general imidazo[1,2-a]pyridine scaffold and not specifically for this compound derivatives.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations can provide detailed insights into the behavior of a biological system, such as a protein interacting with a potential drug molecule like this compound. These simulations allow researchers to observe the dynamic nature of the protein-ligand complex, offering a view that complements the static information obtained from techniques like X-ray crystallography.
Protein-Ligand Complex Stability and Dynamics
Key metrics are used to analyze the stability of the protein-ligand complex during an MD simulation. One of the most common is the Root Mean Square Deviation (RMSD). The RMSD of the protein backbone atoms is calculated relative to their initial positions at the start of the simulation. A plateau in the RMSD value over time suggests that the protein has reached a stable conformation. Similarly, the RMSD of the ligand is monitored to see if it remains stably bound in the protein's active site.
Another important analysis is the study of hydrogen bonds and other non-covalent interactions between the protein and the ligand. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode.
As of the current date, specific molecular dynamics simulation data for the protein-ligand complex of this compound is not available in publicly accessible scientific literature. While molecular docking studies for various imidazo[1,2-a]pyridine derivatives have been reported, detailed investigations into the dynamic stability of the this compound complex through MD simulations have not been published.
Therefore, a data table illustrating the specific RMSD values or interaction stability for this compound cannot be provided at this time. The generation of such data would require a dedicated computational study involving the setup of a system containing the target protein and this compound, followed by running an MD simulation for a sufficient length of time to observe the system's behavior. The results of such a study would be crucial in further understanding the potential of this compound as a therapeutic agent.
Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems
SAR of 2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine as Enzyme Inhibitors
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been identified as a novel class of potent 5-lipoxygenase (5-LO) inhibitors. mdpi.com 5-LO is a critical enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.net For instance, the compound cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (EP6) demonstrated significant 5-LO suppression with an IC₅₀ value of 0.16µM in intact polymorphonuclear leukocytes and 0.05µM in cell-free assays with purified 5-LO. tbzmed.ac.ir
Mechanistic studies suggest that these inhibitors act via a non-redox mechanism, a favorable characteristic as their efficacy is not compromised by the cellular redox tone or by high concentrations of the substrate, arachidonic acid. tbzmed.ac.ir Molecular modeling combined with site-directed mutagenesis has pointed to a feasible binding region for these compounds within the C2-like domain of the 5-LO enzyme. This discovery provides a novel target site for the development and optimization of new 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold. tbzmed.ac.ir
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a crucial kinase in signaling pathways related to innate immunity and inflammation, making it an attractive target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been successfully developed into a class of potent IRAK-4 inhibitors. nih.govmdpi.com
Structure-activity relationship studies have revealed that substitution at the C6 position of the imidazo[1,2-a]pyridine ring significantly influences IRAK-4 potency. A variety of groups are tolerated at this position, many of which result in compounds with low nanomolar enzyme inhibition potencies. nih.gov Homology modeling and docking experiments suggest that substituents at the C6 position are oriented toward the ATP-ribose binding region of the kinase. nih.gov The generally flat SAR observed for many C6 substituents may be due to the displacement of a bound water molecule from this site, providing an entropic benefit to binding that is largely independent of the specific interacting groups. nih.gov However, a general trend shows that bulky tertiary amides tend to be less potent than primary amides at this position. nih.gov
| Compound | R Group at C6 Position | IRAK-4 IC₅₀ (nM) |
|---|---|---|
| 12 | -CONH₂ | 1.8 |
| 13 | -CONHCH₃ | 1.5 |
| 14 | -CON(CH₃)₂ | 3.8 |
| 15 | -SO₂NH₂ | 2.2 |
| 16 | -SO₂N(CH₃)₂ | 2.1 |
| 17 | -CN | 1.3 |
| 18 | -OCH₃ | 1.9 |
Data derived from research on imidazo[1,2-a]pyridino-pyridines, a closely related scaffold. nih.gov
Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. While various heterocyclic scaffolds, such as pyrazolo[4,3-c]pyridines and imidazo[2,1-b]thiazoles, have been explored as CA inhibitors, specific research on this compound for this target is limited in the available literature. mdpi.comresearchgate.net Studies on related structures, like aminobiphenyl sulfonamides, have shown that the biphenyl (B1667301) moiety can contribute to potent inhibition, suggesting that the core structure of interest may have potential. researchgate.net However, without direct studies, the precise inhibition mechanism and SAR for the this compound scaffold against carbonic anhydrase isoforms remain to be elucidated.
Rab geranylgeranyl transferase (RGGT) is responsible for a critical post-translational modification of Rab GTPases, which are key regulators of vesicle trafficking. Inhibition of RGGT is a potential therapeutic strategy for diseases where Rab activity is dysregulated. Phosphonocarboxylate derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of RGGT. nih.gov
SAR studies have pinpointed the C6 position of the imidazo[1,2-a]pyridine ring as a "privileged" site for modification without losing potency. nih.govtbzmed.ac.ir The nature, size, geometry, and acidic/basic character of the substituent at the C6 position directly influence the compound's activity against RGGT. For instance, the introduction of a biphenyl group at this position has been explored. One such derivative, 3-(6-([1,1′-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid, demonstrated cytotoxic activity against HeLa cancer cells and was shown to disrupt Rab11A prenylation. tbzmed.ac.ir These inhibitors are proposed to act by preventing the transfer of the second geranylgeranyl group to Rab proteins. researchgate.net
| Compound | Substituent at C6 | Cytotoxicity IC₅₀ (µM, HeLa cells) | Rab11A Prenylation Inhibition (LED, µM) |
|---|---|---|---|
| 1b | 4-fluorophenyl | 110 | 50 |
| 1c | 4-chlorophenyl | 94 | 25 |
| 1e | 4-methoxyphenyl | 125 | 100 |
| 1f | [1,1'-biphenyl]-4-yl | 104 | NE (>100) |
| 1g | 4-formylphenyl | 113 | 50 |
LED: Lowest Effective Dose; NE: No Effect observed up to 100 µM. Data from phosphonopropionate derivatives of 6-substituted imidazo[1,2-a]pyridines. tbzmed.ac.ir
SAR in Immunomodulatory Activities
The imidazo[1,2-a]pyridine framework is associated with significant immunomodulatory and anti-inflammatory activities. This is intrinsically linked to the inhibition of kinases like IRAK-4, as discussed previously, which are central to inflammatory signaling. Beyond IRAK-4, these compounds have been shown to modulate other key inflammatory pathways.
Recent studies on novel imidazo[1,2-a]pyridine derivatives have demonstrated that their anti-inflammatory effects are mediated through the suppression of the NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) signaling pathways. mdpi.com For example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) was found to reduce the levels of inflammatory cytokines, suppress NF-κB DNA-binding activity, and inhibit the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, it suppressed the phosphorylation of STAT3. mdpi.com Molecular docking studies indicate that these compounds can bind directly to the NF-κB p50 subunit. mdpi.com The SAR for these activities often relates to the substituents on the phenyl ring at the C2 position and on the amine at the C3 position, which modulate the binding affinity and cellular activity.
SAR in Anti-Infective and Anticancer Research
Beyond its immunomodulatory effects, the this compound scaffold has been investigated for its potential as an anti-infective and anticancer agent.
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antituberculosis agents. A key target for some of these compounds is the ubiquinol (B23937) cytochrome C reductase (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis. Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to a bacteriostatic or bactericidal effect.
While specific SAR studies on this compound derivatives as QcrB inhibitors are not extensively detailed in the provided context, research on the broader class of imidazo[1,2-a]pyridine amides has shown that the core is vital for activity against M. tuberculosis. Optimization of this scaffold has led to compounds with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. The linearity and lipophilicity of side chains attached to the core play a critical role in improving both in vitro and in vivo efficacy, as well as the pharmacokinetic profile of these compounds.
Derivatives of this compound have demonstrated notable antibacterial and antifungal properties. A study involving the synthesis of new 3-substituted-2-biphenyl imidazo[1,2-a]pyridine derivatives revealed significant biological activity.
For antibacterial activity, these compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria. Some of the synthesized derivatives showed strong to moderate activity. The introduction of different substituents at the 3-position of the imidazopyridine ring, such as oxopyrimidine, thiopyrimidine, hydrazone, semicarbazone, and oxime derivatives, was explored.
In terms of antifungal activity, the same series of compounds was tested against fungal species. Interestingly, all the newly prepared compounds in this particular study exhibited high activity against the tested fungi. This suggests that the 2-biphenyl imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel antifungal agents.
| Substituent at 3-position | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Oxopyrimidine | Moderate to Strong | High |
| Thiopyrimidine | Moderate to Strong | High |
| Hydrazone | Moderate to Strong | High |
| Semicarbazone | Moderate to Strong | High |
| Oxime | Moderate to Strong | High |
The anticancer properties of the imidazo[1,2-a]pyridine scaffold, including derivatives of this compound, have been the subject of intensive research. These compounds have been shown to exert their effects through the modulation of various cellular pathways involved in cancer cell proliferation, survival, and migration.
One of the key mechanisms of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases such as PI3K and AKT, these compounds can suppress cancer cell growth and induce apoptosis.
Furthermore, some derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For example, studies have demonstrated that these compounds can increase the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. This leads to a halt in the cell cycle, preventing cancer cells from dividing.
In the context of breast cancer, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been shown to act as selective estrogen receptor (ER) degraders. This is achieved through a mechanism involving the aryl hydrocarbon receptor (AHR). The compounds bind to and stabilize the AHR, which then forms a complex with the ER, leading to its proteasomal degradation. This is a significant finding for the treatment of ER-positive breast cancers.
The induction of apoptosis, or programmed cell death, is another important anticancer mechanism of this class of compounds. They have been observed to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program.
Future Research Directions for 2 1,1 Biphenyl 4 Yl Imidazo 1,2 a Pyridine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of 2-aryl-imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone, such as 4-phenylphenacyl bromide. researchgate.netacs.org While effective, these methods can have drawbacks related to harsh reaction conditions, limited atom economy, and the use of hazardous reagents. Future research must focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Modern synthetic chemistry offers several avenues for improvement. The application of "green" chemistry principles is paramount. This includes exploring microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields, as demonstrated in one-pot strategies like the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com Another promising area is the use of visible-light photoredox catalysis for C-H functionalization, which allows for the direct formation of C-C bonds under mild conditions, avoiding the need for pre-functionalized starting materials. mdpi.com Research into novel catalytic systems, including metal-free approaches, could further enhance the sustainability of the synthesis.
| Synthetic Approach | Description | Potential Advantages for Synthesis | Reference Example |
|---|---|---|---|
| Classical Condensation | Reaction of 2-aminopyridine with an α-haloketone (e.g., 4-phenylphenacyl bromide). | Well-established and reliable for scaffold formation. | researchgate.netacs.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, often in one-pot procedures. | Reduced reaction times, increased yields, improved energy efficiency. | mdpi.com |
| Visible-Light Photoredox Catalysis | Uses light to initiate reactions, enabling direct C-H functionalization of the imidazo[1,2-a]pyridine (B132010) core. | High atom economy, mild reaction conditions, sustainable energy source. | mdpi.com |
| Metal-Free Catalysis | Employs organic catalysts or reagents like iodine to promote cyclization, avoiding heavy metal contaminants. | Reduced environmental impact and product contamination. | researchgate.net |
Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new chemical entities with improved properties. For 2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine, these approaches can accelerate the identification of potent and selective analogues by predicting their interactions with biological targets.
Future research should employ a suite of computational techniques. Molecular docking studies can be used to simulate the binding of the compound and its virtual derivatives to the active sites of various enzymes, such as protein kinases or cyclooxygenases, for which the imidazo[1,2-a]pyridine scaffold has shown affinity. nih.govresearchgate.net This can help prioritize analogues for synthesis. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, providing predictive insights for lead optimization. nih.gov In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is also crucial to identify candidates with favorable drug-like characteristics early in the discovery process, minimizing late-stage failures. mdpi.com
| Computational Method | Application in Drug Design | Specific Goal for Analogues |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | Identify key binding interactions and prioritize analogues with higher predicted affinity for specific targets (e.g., kinases, receptors). nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. | Predict the activity of unsynthesized compounds and guide the design of more potent derivatives. nih.gov |
| ADMET Prediction | In silico evaluation of a compound's pharmacokinetic and toxicological properties. | Filter out compounds with poor predicted bioavailability or high toxicity early in the design phase. mdpi.com |
| Homology Modeling | Constructs an atomic-resolution model of a target protein from its amino acid sequence. | Create models of biological targets for which no experimental structure exists, enabling structure-based design. |
Deeper Mechanistic Elucidation of Biological Actions
The imidazo[1,2-a]pyridine scaffold is associated with a diverse range of pharmacological activities, including anticancer, antitubercular, and anti-inflammatory effects. researchgate.netnih.govnih.gov However, the specific biological targets and mechanisms of action for this compound remain largely uncharacterized. A critical future direction is the comprehensive biological evaluation of this compound to uncover its therapeutic potential.
Initial research should involve broad phenotypic screening to identify its effects on various cell lines, such as cancer cells or pathogenic microbes. nih.gov Following the identification of a biological effect, target deconvolution studies will be necessary to pinpoint the specific molecular target(s). Given the known activities of related compounds, investigations could focus on its potential as a protein kinase inhibitor (e.g., PI3K/mTOR, DYRK1A), a modulator of inflammatory pathways (e.g., COX-2 inhibition), or a ligand for specific receptors. researchgate.netnih.govresearchgate.net Subsequent studies should delve into the downstream cellular consequences of target engagement, such as the induction of apoptosis, cell cycle arrest, or modulation of signaling pathways. nih.gov
| Potential Biological Target Class | Known Activities of Scaffold | Proposed Research Action |
|---|---|---|
| Protein Kinases | Inhibition of PI3K/mTOR, DYRK1A, CLK1. nih.govresearchgate.net | Screen against a broad panel of kinases to identify inhibitory activity. |
| Inflammatory Enzymes | Selective inhibition of Cyclooxygenase-2 (COX-2). researchgate.net | Evaluate COX-1/COX-2 inhibitory potential and anti-inflammatory effects in cellular assays. |
| Microtubule Dynamics | Antitubulin activity by binding to the colchicine (B1669291) site. nih.gov | Investigate effects on cell cycle progression and microtubule polymerization. |
| Mycobacterial Targets | Inhibition of Mycobacterium tuberculosis growth. nih.govnih.gov | Assess activity against drug-sensitive and drug-resistant strains of M. tuberculosis. |
| CNS/Peripheral Receptors | Ligands for benzodiazepine (B76468) receptors and β-amyloid plaques. nih.govnih.gov | Evaluate binding affinity for various central and peripheral nervous system receptors. |
Design of Highly Potent and Selective Analogues
Building upon synthetic, computational, and biological findings, the ultimate goal is to design and synthesize novel analogues of this compound with superior potency, selectivity, and pharmacokinetic profiles. This will be guided by a thorough exploration of the structure-activity relationships (SAR).
Future research should systematically modify the parent structure at several key positions. Substitutions on the biphenyl (B1667301) moiety could significantly impact activity; for example, adding electron-withdrawing groups or hydrogen-bond donors/acceptors could enhance target binding. nih.govresearchgate.net The imidazo[1,2-a]pyridine core itself offers multiple sites for modification, particularly at the C3, C6, and C8 positions, which have been shown to influence receptor selectivity and potency in other derivatives. nih.gov Introducing different functional groups can modulate lipophilicity, metabolic stability, and target engagement. nih.gov A key objective will be to achieve selectivity for a specific biological target over others to minimize off-target effects and potential toxicity.
| Structural Modification Area | Rationale / Design Strategy | Potential Outcome | Reference SAR Insights |
|---|---|---|---|
| Biphenyl Moiety | Introduce substituents (e.g., -OH, -Cl, -CF3) at various positions of either phenyl ring. | Enhance binding affinity, modulate electronic properties, improve metabolic stability. | nih.govresearchgate.net |
| C3-Position of Imidazo[1,2-a]pyridine | Introduce small alkyl groups, aryl groups, or side chains capable of hydrogen bonding. | Modulate potency and explore additional binding pockets within the target's active site. researchgate.net | researchgate.net |
| C6- and C8-Positions of Imidazo[1,2-a]pyridine | Vary substituents (e.g., halogens, alkyl groups) to probe effects on receptor selectivity. | Improve selectivity for specific targets (e.g., peripheral vs. central benzodiazepine receptors). | nih.gov |
| Bioisosteric Replacement | Replace the biphenyl group with other bicyclic systems (e.g., naphthalene, quinoline). | Explore novel chemical space and potentially improve pharmacokinetic properties. | researchgate.net |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridine, and how is its structural purity validated?
The compound is synthesized via condensation reactions, often starting from substituted imidazo[1,2-a]pyridine precursors. For example, a reported method involves crystallization in acetonitrile/methanol (1:1 v/v) to achieve 77% yield, with structural validation using FT-IR and ¹H/¹³C NMR spectroscopy . Yield optimization typically focuses on solvent selection and reaction temperature.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C-N stretching in the imidazole ring).
- NMR : ¹H and ¹³C NMR to resolve aromatic protons and carbons in the biphenyl and imidazo[1,2-a]pyridine moieties .
- Mass spectrometry (TOF-MS) : For molecular weight confirmation .
- Melting point analysis : To assess crystallinity and purity (reported m.p. = 472–474 K) .
Q. What preliminary biological activities have been reported for imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit broad therapeutic potential, including COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted analogs), antimicrobial activity, and applications in cancer therapy. These activities are linked to substituent effects at the C-3 position of the core scaffold .
Advanced Research Questions
Q. How do substituents at the C-3 position of imidazo[1,2-a]pyridine influence COX-2 selectivity and potency?
Structure-activity relationship (SAR) studies show that bulky, electron-donating groups at C-3 enhance COX-2 selectivity. For instance, morpholine-substituted derivatives achieve a selectivity index of 217.1, while phenylamino groups improve analgesic activity in vivo. Computational docking studies are recommended to probe binding interactions with COX-2’s hydrophobic pocket .
Q. What methodologies enable late-stage functionalization of this compound?
Advanced functionalization techniques include:
- C–H iodination : Mediated by tert-butyl hydroperoxide under ultrasound, yielding 3-iodo derivatives for cross-coupling reactions .
- Selenylation : Copper-catalyzed regioselective selenylation using selenium powder, enabling access to selenophene-fused derivatives .
- Vilsmeier formylation : Introduces aldehyde groups at C-3 for subsequent derivatization (e.g., Schiff base formation) .
Q. How can imidazo[1,2-a]pyridine derivatives be optimized for non-pharmaceutical applications, such as materials science?
Substitution with electron-deficient groups (e.g., triazine) enhances electron mobility, making these derivatives suitable as OLED electron transport materials. For example, TRZ-PA-Dp reduces device turn-on voltage to 3.1 V (vs. 3.3 V for TPBi) and improves power efficiency by 28% .
Q. What strategies resolve contradictions in biological data across imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from assay conditions (e.g., enzyme vs. cell-based assays) or substituent electronic effects. Systematic SAR studies combined with pharmacokinetic profiling (e.g., LogP, metabolic stability) are critical. For example, methylsulfonylphenyl derivatives show high in vitro activity but may require prodrug strategies for in vivo efficacy .
Q. How do polymorphic forms of imidazo[1,2-a]pyridine derivatives affect their photophysical properties?
Polymorph-dependent luminescence arises from variations in crystal packing. For 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine, yellow, orange, and red emission correlate with intermolecular hydrogen bonding and π-π stacking patterns. Time-dependent DFT simulations can predict excited-state intramolecular proton transfer (ESIPT) behavior .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
- Biological Screening : Prioritize high-throughput screening (HTS) for COX-2 inhibition and cytotoxicity profiling against diverse cancer cell lines .
- Computational Tools : Employ molecular docking (AutoDock Vina) and MD simulations to validate target engagement and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
